tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7,9,17H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFQMLYUGDNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, combining azetidine and triazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antioxidant properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Pathway
The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Triazole Ring : Utilizes click chemistry, specifically azide-alkyne cycloaddition.
- Hydroxymethylation : The hydroxymethyl group is introduced via reactions with formaldehyde.
- tert-butyl Protection : The carboxylate group is protected with a tert-butyl group to yield the final product.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Triazole Ring Interaction : The triazole moiety may interact with various enzymes or receptors, modulating their activity.
- Azetidine Contribution : The azetidine ring potentially stabilizes these interactions, enhancing the compound's biological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cholinesterases:
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Example | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM |
These values suggest a stronger inhibition of butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The compound has demonstrated high antioxidant activity in various assays:
- ABTS Assay : Effective in scavenging free radicals.
- FRAP Assay : Exhibited strong reducing power.
These activities indicate its potential role in protecting against oxidative stress-related damage in cells .
Study on Cholinesterase Inhibition
In a study evaluating the esterase profile of novel compounds, this compound was tested alongside other derivatives. The results indicated that while it showed effective inhibition of cholinesterases, its potency was lower than that of established inhibitors like tacrine .
Antioxidant Properties
Another research highlighted the compound's ability to inhibit lipid peroxidation and luminol chemiluminescence in mouse brain homogenates, suggesting its protective effects against neuronal oxidative damage .
Comparison with Similar Compounds
Azetidine vs. Pyrrolidine Derivatives
A key structural analogue is tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate (), which replaces the azetidine ring with a five-membered pyrrolidine.
- Biological Interactions : Azetidine’s compact structure may improve binding to sterically constrained enzyme active sites, whereas pyrrolidine offers conformational flexibility.
Substituent Variations
- tert-butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (): Contains a methoxyphenyl group and hydroxybutyl chain instead of the triazole-hydroxymethyl unit. logP: The methoxyphenyl group increases hydrophobicity (estimated logP ≈2.5) compared to the hydroxymethyl-triazole derivative (logP ≈1.8), influencing membrane permeability. Synthesis: Prepared via Mitsunobu reaction or nucleophilic substitution, contrasting with the CuAAC route used for triazole-containing compounds .
Physicochemical Properties
- Chromatographic Behavior: The hydroxymethyl group in the target compound reduces retention time in reversed-phase HPLC compared to methoxyphenyl derivatives. Acetonitrile (ACN) and ethanol (EL) mobile phases exhibit selectivity reversals for compounds with similar logP but differing solubilities .
Environmental and Stability Considerations
- Similar to environmentally persistent free radicals (EPFRs), surface-adsorbed triazoles may undergo reactive cycling with NO2 or O3 .
- Degradation : Azetidine’s strain may facilitate ring-opening under acidic or oxidative conditions, unlike pyrrolidine derivatives.
Preparation Methods
Starting Materials and Key Intermediates
- 4-Amino-benzonitrile (or analogous aromatic amine) is converted to an aryl azide intermediate.
- Trimethylsilyl azide and tert-butyl nitrite are used to generate the azide functionality on the aromatic ring.
- The azide intermediate undergoes CuAAC with an alkyne such as ethynyltrimethylsilane to form the 1,2,3-triazole ring.
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate serves as the source of the azetidine ring with Boc protection.
Formation of the 1,2,3-Triazole Core
- The azide intermediate is dissolved in a DMSO/water mixture.
- Copper sulfate and sodium ascorbate act as the catalytic system for CuAAC.
- Reaction is conducted at elevated temperature (~80 °C) for 24 hours to yield the triazole ring with high regioselectivity at the 1-position of the triazole.
Coupling with Azetidine Derivative
- The azetidine amine (tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) is reacted with the triazole intermediate.
- This step often involves nucleophilic substitution or reductive amination to attach the azetidine moiety to the triazole ring.
- The Boc group on the azetidine nitrogen protects the amine functionality during subsequent transformations.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl substituent at the 4-position of the triazole ring is introduced by reduction of a corresponding nitrile or aldehyde precursor.
- For example, reduction of a nitrile to the hydroxymethyl group can be achieved using lithium aluminum hydride or sodium borohydride under controlled conditions.
- Alternatively, reductive amination with formaldehyde derivatives can install the hydroxymethyl functionality.
Representative Synthetic Scheme (Adapted from Patent WO2023016521A1 and Related Literature)
| Step | Reagents & Conditions | Transformation | Notes |
|---|---|---|---|
| 1 | 4-Amino-benzonitrile + trimethylsilyl azide + t-butyl nitrite, 0 °C | Formation of aryl azide intermediate | High yield (~98%) |
| 2 | CuSO4, sodium ascorbate, ethynyltrimethylsilane, DMSO/H2O, 80 °C, 24 h | CuAAC to form 1,2,3-triazole | Regioselective cycloaddition |
| 3 | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, coupling conditions (e.g., reductive amination or nucleophilic substitution) | Attachment of azetidine moiety | Boc group protects azetidine nitrogen |
| 4 | Reduction (LiAlH4 or NaBH4) or reductive amination | Introduction of hydroxymethyl group | Controlled to avoid deprotection or side reactions |
Research Findings and Optimization Notes
- The CuAAC reaction is robust and provides excellent regioselectivity for the 1,4-disubstituted triazole, which is critical for the biological activity of the compound.
- Use of tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen allows for selective functionalization without side reactions on the amine.
- Reduction steps to install hydroxymethyl groups require careful control to prevent cleavage of the Boc group or over-reduction.
- Alternative synthetic routes explored involve direct functionalization of preformed azetidine-triazole intermediates to improve yields and simplify purification.
- Deuterated analogs have been synthesized using lithium aluminum deuteride for isotopic labeling, demonstrating the versatility of the reduction step.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Azide formation | Trimethylsilyl azide, t-butyl nitrite, 0 °C | Convert aromatic amine to azide | ~98% yield |
| CuAAC cycloaddition | CuSO4, sodium ascorbate, ethynyltrimethylsilane, DMSO/H2O, 80 °C, 24 h | Form 1,2,3-triazole ring | High regioselectivity |
| Azetidine coupling | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, reductive amination or nucleophilic substitution | Attach azetidine moiety | Boc protection maintained |
| Hydroxymethyl introduction | Lithium aluminum hydride or sodium borohydride | Reduce nitrile/aldehyde to hydroxymethyl | Moderate to good yields |
Q & A
Basic: What are the key synthetic strategies for constructing the triazole and azetidine moieties in this compound?
Answer:
The synthesis involves two critical steps:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically employed to generate the 1,2,3-triazole ring. For the hydroxymethyl substituent, propargyl alcohol derivatives or post-cycloaddition oxidation (e.g., using TEMPO/NaClO) may be utilized .
- Azetidine Functionalization : The azetidine nitrogen is protected with a tert-butyl carboxylate group via Boc protection. Alkylation or nucleophilic substitution introduces the triazole-methyl side chain. Purification often involves silica gel chromatography or recrystallization .
Advanced: How can reaction conditions be optimized for introducing the hydroxymethyl group on the triazole ring while minimizing side products?
Answer:
Key parameters include:
- Temperature Control : Lower temperatures (0–20°C) reduce undesired oxidation but may slow reaction kinetics. Gradual warming post-initial cycloaddition improves yield .
- Catalyst Selection : Cu(I) catalysts (e.g., CuI) with ligands like TBTA enhance regioselectivity for 1,4-disubstituted triazoles.
- Solvent System : Dichloromethane (DCM) or THF balances solubility and reactivity. Post-reaction quenching with EDTA prevents copper-mediated degradation .
- Monitoring : TLC or LC-MS tracks reaction progress. Contradictions in reported yields often arise from trace moisture or oxygen sensitivity, requiring inert atmospheres .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR verifies the azetidine Boc group (δ ~1.4 ppm for tert-butyl), triazole protons (δ 7.5–8.5 ppm), and hydroxymethyl (–CH2OH) resonance .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
- X-ray Crystallography : Resolves stereochemical uncertainties, particularly for azetidine ring conformation .
Advanced: How can researchers resolve discrepancies in reported synthetic yields for analogous triazole-azetidine derivatives?
Answer:
- Parameter Isolation : Systematically vary one variable (e.g., catalyst loading, solvent polarity) while holding others constant. Design of Experiments (DoE) models identify critical factors .
- Side-Product Analysis : LC-MS or GC-MS identifies by-products (e.g., over-oxidized hydroxymethyl groups or de-Boc derivatives). Adjust quenching protocols or purification steps accordingly .
- Reproducibility Checks : Replicate literature procedures with strict control of reagent purity (e.g., anhydrous solvents, azide exclusion from light) .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Storage Conditions : Store at –20°C under nitrogen or argon to prevent Boc-group hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Light Sensitivity : Protect from UV exposure to avoid triazole ring photodegradation.
- Handling : Use gloveboxes for moisture-sensitive steps. Periodic HPLC analysis monitors purity during long-term storage .
Advanced: How can the hydroxymethyl group be further functionalized for downstream applications?
Answer:
- Oxidation : Convert –CH2OH to –COOH using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO for carboxylate derivatives .
- Esterification : React with acyl chlorides or anhydrides in the presence of DMAP or pyridine to form esters .
- Cross-Coupling : Mitsunobu reactions enable ether formation, while click chemistry introduces additional triazole motifs .
Advanced: How does the azetidine ring’s conformation influence the compound’s biological or chemical properties?
Answer:
- Ring Puckering : Azetidine’s non-planar structure (envelope or twist conformations) affects steric accessibility. X-ray or NOE NMR studies correlate conformation with activity .
- Boc Protection : The tert-butyl group shields the azetidine nitrogen, reducing undesired nucleophilic reactions while enabling controlled deprotection (e.g., TFA in DCM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
